9-Phenylxanthen-9-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

9-phenylxanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUPKFPOSRRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208279 | |

| Record name | 9-Phenylxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-38-3 | |

| Record name | 9-Phenylxanthen-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Phenylxanthen-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 596-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenylxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-phenylxanthen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-PHENYLXANTHEN-9-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYU7R74XJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of 9-Phenylxanthen-9-ol?

An In-depth Technical Guide to 9-Phenylxanthen-9-ol: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic aromatic alcohol that holds significant value in synthetic organic chemistry and serves as a foundational structure for various research applications. Characterized by a tertiary alcohol group positioned on a rigid tricyclic xanthene core, its unique stereoelectronic properties make it an important intermediate. This guide provides a comprehensive overview of the chemical identity, physicochemical properties, spectroscopic profile, synthesis, and core applications of this compound, with a particular focus on its role as a precursor to the "pixyl" protecting group used in nucleoside chemistry. For researchers and drug development professionals, understanding the properties of this compound is crucial for leveraging the xanthene scaffold, a privileged structure in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is an organic solid that is stable under normal laboratory conditions. Its core identity is defined by the CAS Registry Number 596-38-3.[1][2][3] The fundamental properties are summarized below.

Molecular Structure

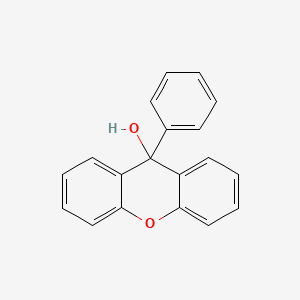

The molecule consists of a central pyran ring fused with two benzene rings, forming the xanthene backbone. A phenyl group and a hydroxyl group are attached to the C9 carbon atom.

Caption: Molecular Structure of this compound.

Core Properties

The key physicochemical and computed properties of this compound are presented in the following table for quick reference.

| Property | Value | Source |

| CAS Number | 596-38-3 | [1][2] |

| Molecular Formula | C₁₉H₁₄O₂ | [1] |

| Molecular Weight | 274.32 g/mol | [1] |

| IUPAC Name | 9-phenyl-9H-xanthen-9-ol | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | ≥98.0% (Typical) | [4] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| XLogP3 | 3.8 | |

| InChIKey | CVZUPKFPOSRRSK-UHFFFAOYSA-N | [1][2] |

Spectroscopic Profile for Structural Verification

Confirmation of the structure and purity of this compound is routinely achieved through a combination of spectroscopic methods. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the 13 protons of the fused rings and the phenyl substituent. A characteristic singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration and solvent dependent.[5]

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the 19 carbon atoms. Key signals include those in the aromatic region (approx. 115-155 ppm) and a distinct quaternary carbon signal for the C9 atom bonded to the hydroxyl and phenyl groups (approx. 80-90 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups:

-

O-H Stretch: A broad absorption band in the region of 3400-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-O Stretch: A strong band around 1000-1250 cm⁻¹ corresponds to the C-O single bond of the tertiary alcohol and the ether linkage in the xanthene ring.

-

Aromatic C-H and C=C Stretches: Sharp peaks above 3000 cm⁻¹ indicate aromatic C-H bonds, while several absorptions between 1450-1600 cm⁻¹ confirm the presence of aromatic C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z = 274.3. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of the phenyl group (M-77), leading to the highly stable 9-xanthenyl cation.

Synthesis and Core Reactivity

The primary synthetic route to this compound is straightforward and relies on fundamental organometallic chemistry. Its reactivity is dominated by the tertiary alcohol, which can be readily converted into a good leaving group.

Synthesis Workflow: Grignard Reaction

The most common laboratory synthesis involves the nucleophilic addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the electrophilic carbonyl carbon of xanthen-9-one.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol (General):

-

Preparation: To a solution of xanthen-9-one in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar), a solution of phenylmagnesium bromide (typically 1.1-1.5 equivalents) is added dropwise at 0 °C.

-

Reaction: The reaction mixture is stirred and allowed to warm to room temperature to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield pure this compound.

Core Reactivity

The hydroxyl group of this compound can be easily protonated under acidic conditions, followed by the loss of water to form the resonance-stabilized 9-phenylxanthenyl carbocation. This high stability is the basis for its primary application. This reactivity allows for its conversion into derivatives like 9-chloro-9-phenylxanthene, which is a key reagent for introducing the pixyl protecting group.[6]

Applications in Research and Development

While the xanthene core is of general interest in medicinal chemistry, the most direct and established application of this compound is as a precursor to a widely used protecting group.

The 9-Phenylxanthen-9-yl (Pixyl) Protecting Group

In oligonucleotide synthesis, protecting the primary 5'-hydroxyl group of nucleosides is essential. The 9-phenylxanthen-9-yl (pixyl) group, derived from this compound, is a valuable acid-labile protecting group for this purpose.[6]

Mechanism of Application: The 9-ol is first converted to an activated species, typically 9-chloro-9-phenylxanthene. This electrophile then reacts with the primary alcohol of a nucleoside (e.g., thymidine) in the presence of a base to form the 5'-O-pixylated nucleoside.[6] The pixyl group is stable to the basic conditions used during subsequent synthetic steps but can be efficiently removed with mild acid to deprotect the hydroxyl group.[6]

Caption: Workflow for the use of the pixyl group in nucleoside protection.

The Xanthene Scaffold in Drug Discovery

The xanthene ring system is considered a "privileged scaffold" in medicinal chemistry. This is because its rigid, three-dimensional structure is found in a variety of compounds with diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[7][8] Derivatives of the related xanthone structure, for instance, are explored for their ability to inhibit key enzymes involved in skin aging and inflammation.[7] Therefore, this compound serves as a valuable starting material for the synthesis of novel xanthene derivatives for screening in drug discovery programs.

Safety and Handling

As with any laboratory chemical, this compound should be handled in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[9][10]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Users are required to consult the most current Safety Data Sheet (SDS) for this specific compound before use.

Conclusion

This compound is a compound of significant utility, bridging foundational organic synthesis with advanced applications in biotechnology and medicinal chemistry. Its well-defined chemical and physical properties, straightforward synthesis, and predictable reactivity make it a reliable laboratory chemical. Its primary role as the precursor to the pixyl protecting group underscores its importance in the synthesis of complex biomolecules like oligonucleotides. Furthermore, as a member of the xanthene family, it represents a valuable building block for creating novel compounds for evaluation in drug discovery, making it a molecule of continued interest to researchers across the chemical and biological sciences.

References

-

9-PHENYL-9H-XANTHEN-9-OL | CAS 596-38-3. Matrix Fine Chemicals. [Link]

-

9H-Xanthen-9-ol, 9-phenyl-. NIST Chemistry WebBook. [Link]

-

This compound. PubChem. [Link]

-

Chemical Properties of 9H-Xanthen-9-ol, 9-phenyl- (CAS 596-38-3). Cheméo. [Link]

-

Some substituted 9-phenylxanthen-9-yl protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. National Institutes of Health (NIH). [Link]

-

9H-Fluorene, 9-bromo-9-phenyl-. Organic Syntheses Procedure. [Link]

-

1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. [Link]

-

Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. ResearchGate. [Link]

Sources

- 1. 9-PHENYL-9H-XANTHEN-9-OL | CAS 596-38-3 [matrix-fine-chemicals.com]

- 2. 9H-Xanthen-9-ol, 9-phenyl- [webbook.nist.gov]

- 3. This compound | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 596-38-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. This compound(596-38-3) 1H NMR [m.chemicalbook.com]

- 6. Some substituted 9-phenylxanthen-9-yl protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 9-Phenyl-9H-xanthen-9-ol (CAS 596-38-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 9-Phenyl-9H-xanthen-9-ol (CAS 596-38-3), a heterocyclic compound with significant potential in pharmaceutical research and development. Drawing upon its core xanthene structure, this molecule exhibits noteworthy antioxidant and potential anti-inflammatory properties, making it a person of interest for further investigation. This document delves into its chemical identity, synthesis, analytical characterization, and explores its biological activities with a focus on its antioxidant and cyclooxygenase (COX) inhibitory potential.

Core Chemical Identity and Physicochemical Properties

9-Phenyl-9H-xanthen-9-ol is a tertiary alcohol characterized by a central xanthene tricycle with a phenyl group and a hydroxyl group substituted at the 9-position. This substitution pattern is crucial to its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| CAS Number | 596-38-3 | [1] |

| Molecular Formula | C₁₉H₁₄O₂ | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| Appearance | Off-white to light yellow powder/crystals | [2] |

| Melting Point | 158-161 °C | [2] |

| Boiling Point | 432.6 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as methanol and DMSO. Low water solubility is predicted. | [2] |

Synthesis of 9-Phenyl-9H-xanthen-9-ol: A Mechanistic Approach

The primary and most efficient method for the synthesis of 9-Phenyl-9H-xanthen-9-ol is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a phenyl group to the electrophilic carbonyl carbon of a xanthone precursor.

The Grignard Reaction Pathway

The synthesis initiates with the preparation of a Grignard reagent, typically phenylmagnesium bromide, from bromobenzene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The subsequent reaction involves the nucleophilic attack of the phenylmagnesium bromide on the carbonyl carbon of 9H-xanthen-9-one. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final product, 9-Phenyl-9H-xanthen-9-ol.

Caption: Grignard reaction workflow for the synthesis of 9-Phenyl-9H-xanthen-9-ol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure for the synthesis of 9-Phenyl-9H-xanthen-9-ol.

Materials:

-

9H-xanthen-9-one

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form phenylmagnesium bromide.

-

Reaction with Xanthone: Cool the Grignard reagent to 0 °C. Dissolve 9H-xanthen-9-one in anhydrous THF and add it dropwise to the Grignard reagent solution with continuous stirring.

-

Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 9-Phenyl-9H-xanthen-9-ol as a solid.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 9-Phenyl-9H-xanthen-9-ol.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the xanthene and phenyl rings, as well as a singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the quaternary carbon at the 9-position, the carbons of the xanthene backbone, and the phenyl ring carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Purity Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the purity assessment of 9-Phenyl-9H-xanthen-9-ol.

Illustrative RP-HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 254-280 nm).

-

Injection Volume: 10 µL.

This method allows for the separation of 9-Phenyl-9H-xanthen-9-ol from potential impurities and starting materials. Method validation should be performed to ensure accuracy, precision, and linearity.[3][4]

Biological Activity and Mechanistic Insights

The xanthene scaffold is present in many biologically active compounds, and 9-Phenyl-9H-xanthen-9-ol is of interest for its potential antioxidant and anti-inflammatory properties.

Antioxidant Activity

Xanthene derivatives, particularly those with hydroxyl groups, are known to possess antioxidant properties.[5] The antioxidant activity of 9-Phenyl-9H-xanthen-9-ol can be attributed to its ability to donate a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions.

Proposed Antioxidant Mechanism:

The primary mechanism of antioxidant action for phenolic compounds, including 9-Phenyl-9H-xanthen-9-ol, is believed to be hydrogen atom transfer (HAT). The hydroxyl group can donate a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical and a non-radical species (RH). The resulting phenoxyl radical is stabilized by resonance delocalization over the aromatic rings of the xanthene structure, which makes the initial hydrogen donation more favorable.

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for the antioxidant activity of 9-Phenyl-9H-xanthen-9-ol.

Experimental Evaluation of Antioxidant Activity:

The antioxidant capacity of 9-Phenyl-9H-xanthen-9-ol can be quantified using various in vitro assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be monitored spectrophotometrically.[2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by the antioxidant.

Cyclooxygenase (COX) Inhibitory Potential

The structural features of 9-Phenyl-9H-xanthen-9-ol suggest it may interact with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. While direct experimental evidence for this specific compound is emerging, the broader class of xanthene derivatives has been investigated for anti-inflammatory effects.[6]

The Role of COX Enzymes in Inflammation:

COX-1 and COX-2 are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

In Vitro COX Inhibition Assay Protocol:

The potential of 9-Phenyl-9H-xanthen-9-ol to inhibit COX-1 and COX-2 can be evaluated using commercially available inhibitor screening kits.[7][8]

Principle: These assays typically measure the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically. An inhibitor will reduce the rate of this color development.

General Procedure:

-

Enzyme and Compound Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. The test compound, 9-Phenyl-9H-xanthen-9-ol, is dissolved in a suitable solvent (e.g., DMSO) and prepared at various concentrations.

-

Incubation: The enzyme, a heme cofactor, and the test compound are pre-incubated in a reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: A chromogenic substrate is added, and the absorbance is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated, and the percent inhibition for each concentration of the test compound is determined. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated to quantify the inhibitory potency.

Sources

- 1. scbt.com [scbt.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

9-Phenylxanthen-9-ol molecular weight and formula.

An In-Depth Technical Guide to 9-Phenylxanthen-9-ol: Properties, Synthesis, and Core Applications

Abstract

This compound, a tertiary alcohol built upon the rigid, heterocyclic xanthene framework, serves as a cornerstone intermediate in modern synthetic organic chemistry. While its direct applications are limited, its true value lies in its role as a precursor to the 9-phenylxanthen-9-yl (pixyl or Px) protecting group, a sterically demanding and acid-labile moiety essential for the regioselective modification of complex molecules, particularly nucleosides. This guide provides an in-depth analysis of the physicochemical properties, a field-tested synthesis protocol, spectroscopic characterization, and the mechanistic basis for its primary application as a protecting group precursor.

Core Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structural rigidity, conferred by the fused tricyclic xanthene system, and the presence of a tertiary hydroxyl group dictate its chemical behavior. The molecule's core identity is defined by the following parameters.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄O₂ | [1] |

| Molecular Weight | 274.3 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 596-38-3 | [1][2] |

| Synonyms | 9-Phenyl-9-xanthenol | [2][3] |

The central structural feature is the sp³-hybridized carbon at the 9-position, which is bonded to the phenyl group, the hydroxyl group, and two flanking benzene rings bridged by an ether linkage. This arrangement is key to its most important chemical transformation: the formation of a stable carbocation upon acid-catalyzed dehydration.

Synthesis via Grignard Reaction: A Mechanistic Approach

The most direct and reliable method for synthesizing this compound is the nucleophilic addition of a phenyl group to the electrophilic carbonyl carbon of xanthen-9-one. The Grignard reaction is ideally suited for this transformation due to the high nucleophilicity of the organomagnesium reagent and the straightforward, high-yielding nature of the protocol.

Expertise & Causality:

The choice of an ethereal solvent like anhydrous Tetrahydrofuran (THF) is critical. THF is non-protic, preventing the premature quenching of the highly basic Grignard reagent, and it effectively solvates the magnesium species, facilitating the reaction. The reaction is initiated at 0°C to control the initial exothermic addition and then brought to room temperature to ensure the reaction proceeds to completion. A saturated aqueous solution of ammonium chloride (NH₄Cl) is used for quenching; it is a mild proton source that protonates the intermediate alkoxide to form the final alcohol product without the risk of strong acids promoting side reactions like elimination.

Experimental Protocol: Synthesis of this compound

Materials:

-

Xanthen-9-one

-

Phenylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under a nitrogen or argon atmosphere, add xanthen-9-one (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF (approx. 5-10 mL per mmol of ketone).

-

Grignard Addition: Cool the solution to 0°C using an ice bath. Add phenylmagnesium bromide (1.1-1.2 eq) dropwise via syringe over 10-15 minutes. A color change and/or precipitate may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup & Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The resulting crude solid can be further purified by recrystallization or flash column chromatography on silica gel.[4]

Synthesis Workflow Diagram

Caption: Grignard synthesis workflow for this compound.

Spectroscopic Characterization

Validation of the final product structure is achieved through a combination of standard spectroscopic techniques. Each method provides unique, complementary information.

| Technique | Solvent/Method | Key Expected Signals |

| ¹H NMR | CDCl₃ | Multiplets in the aromatic region (~7.1-7.4 ppm) corresponding to the 13 aromatic protons; a broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O.[4][5] |

| ¹³C NMR | CDCl₃ | Signal for the quaternary C9 carbon (~83-85 ppm); multiple signals in the aromatic region (~115-150 ppm). |

| IR | KBr disc / Nujol mull | Broad O-H stretching band (~3400-3600 cm⁻¹); C-O stretching band (~1000-1200 cm⁻¹); characteristic aromatic C-H and C=C bands.[5] |

| Mass Spec. | ESI/EI | Molecular ion peak [M]⁺ or related adducts like [M+Na]⁺. |

Core Application: Precursor to the Pixyl (Px) Protecting Group

The primary utility of this compound is its function as a stable precursor to the 9-phenylxanthen-9-yl (pixyl) group, an acid-labile protecting group for primary alcohols. Its effectiveness stems from the remarkable stability of the intermediate pixyl carbocation.

Mechanism of Action: Formation of the Pixyl Cation

In the presence of an acid catalyst (e.g., acetic acid, pyridinium p-toluenesulfonate) or a halogenating agent (e.g., acetyl chloride), the tertiary hydroxyl group is protonated, turning it into a good leaving group (water). Subsequent departure of water generates the 9-phenylxanthen-9-yl carbocation. This cation is highly stabilized through resonance, with the positive charge delocalized over the three aromatic rings of the xanthene system and the attached phenyl ring. This stability is the driving force for its formation and its reactivity towards nucleophiles like primary alcohols.

Protocol: 5'-O-Protection of Thymidine

Self-Validating System: The protocol's integrity is maintained by the distinct difference in polarity between the starting nucleoside (highly polar, low Rf on TLC) and the protected product (much less polar, higher Rf). The reaction can be monitored by TLC to confirm the consumption of the starting material. The acid-lability of the group provides a method of validation: the purified product, when subjected to mild acidic conditions (e.g., 80% acetic acid), should regenerate the starting nucleoside, confirming the nature of the linkage.

Materials:

-

Thymidine

-

This compound

-

Acetyl Chloride or Thionyl Chloride

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Activator Preparation: In a separate flask, dissolve this compound (1.5 eq) in anhydrous pyridine and cool to 0°C. Slowly add acetyl chloride (1.5 eq) to form 9-chloro-9-phenylxanthene in situ. This is the active protecting agent.

-

Protection Reaction: Co-evaporate thymidine (1.0 eq) with anhydrous pyridine to remove residual water. Re-dissolve the dried thymidine in anhydrous pyridine.

-

Coupling: Add the solution of the activated 9-chloro-9-phenylxanthene to the thymidine solution at room temperature and stir.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM mobile phase). The product, 5'-O-(9-Phenylxanthen-9-yl)thymidine, will have a significantly higher Rf value than thymidine.

-

Workup and Purification: Once the reaction is complete, quench with methanol, concentrate the mixture, and purify using silica gel column chromatography to isolate the desired product.[6]

Protection Mechanism Diagram

Caption: Activation and protection pathway using this compound.

Conclusion

This compound is more than a simple tertiary alcohol; it is a sophisticated chemical tool. Its value is derived from its efficient synthesis and, most importantly, its ability to be converted into the sterically hindered and acid-sensitive pixyl protecting group. This functionality makes it an indispensable reagent in the multi-step synthesis of modified oligonucleotides and other complex natural products where precise, regioselective protection of primary hydroxyl groups is paramount for success.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 9H-Xanthen-9-ol, 9-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Myles, D. C., et al. (2012). 9-Aryl-9-Xanthenols: A New Platform for the Design of Fluorimetric and Colorimetric pH Indicators. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 9H-Xanthen-9-ol, 9-phenyl- (CAS 596-38-3). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Chaudhuri, B., & Chattacharyya, A. (1992). Some substituted 9-phenylxanthen-9-yl protecting groups. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Martínez-Arizmendi, D., et al. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 9H-Thioxanthen-9-ol, 9-phenyl-. Retrieved from [Link]

-

Koskinen, A. M. P., & Vepsäläinen, J. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

-

Winter, A. H., et al. (n.d.). Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9-Fluorenol. Department of Chemistry. Retrieved from [Link]

-

Dr. Perygin. (2023). Chapter 9 Klein Organic Chemistry Alkyne Introduction and Nomenclature. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9H-Xanthen-9-ol, 9-phenyl- [webbook.nist.gov]

- 3. 9H-Xanthen-9-ol, 9-phenyl- (CAS 596-38-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. rsc.org [rsc.org]

- 5. This compound(596-38-3) 1H NMR spectrum [chemicalbook.com]

- 6. Some substituted 9-phenylxanthen-9-yl protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Enduring Legacy of the Xanthene Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of Xanthenol Derivatives

Abstract

The xanthene core, a simple oxygen-containing tricycle, has given rise to a vast and versatile class of derivatives that have indelibly marked the landscape of science and technology. From the vibrant hues of the earliest synthetic dyes to the precision of modern biomedical imaging and the targeted action of novel therapeutics, xanthenol derivatives stand as a testament to the power of heterocyclic chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of these remarkable compounds. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes historical context with modern synthetic strategies and functional applications, offering both foundational knowledge and field-proven insights. We will delve into the seminal discoveries that first brought xanthenes to light, meticulously detail key synthetic methodologies with step-by-step protocols, and illuminate their multifaceted roles in medicinal chemistry, materials science, and beyond.

A Chromatic Dawn: The Historical Unveiling of Xanthenol Derivatives

The story of xanthenol derivatives begins in the latter half of the 19th century, a period of explosive growth in the field of synthetic organic chemistry. The burgeoning coal tar industry provided a rich source of aromatic compounds, fueling the discovery of a vibrant new world of synthetic dyes.

A pivotal moment arrived in 1871 when the German chemist Adolf von Baeyer, who would later be awarded the Nobel Prize in Chemistry in 1905 for his work on organic dyes and hydroaromatic compounds, first synthesized fluorescein.[1][2] This landmark achievement was accomplished through the condensation of phthalic anhydride with resorcinol (a 1,3-dihydroxybenzene) in the presence of a dehydrating agent like zinc chloride.[3][4] Baeyer initially named the compound "resorcinphthalein," but the term fluorescein was adopted by 1878, a nod to its most striking property: an intense green fluorescence in alkaline solution.[3] This discovery laid the foundation for the entire class of xanthene dyes.

Hot on the heels of fluorescein's discovery, another iconic class of xanthene dyes, the rhodamines, emerged in 1887. The industrial chemist Ceresole synthesized these brilliantly red fluorescent compounds, naming them from the Greek word "rhodon," meaning rose.[5] The synthesis of rhodamines, such as Rhodamine B, traditionally involves the condensation of phthalic anhydride with meta-aminophenols.[6] These early discoveries not only revolutionized the textile and coloring industries but also unknowingly sowed the seeds for future applications in biology and medicine, where the intense fluorescence of these molecules would become an invaluable tool.

The fundamental xanthene structure, a dibenzo-γ-pyran, provides a rigid, planar scaffold that is highly conducive to delocalization of π-electrons, the basis for its unique photophysical properties. The hydroxyl group at the 9-position, a defining feature of xanthenols, further influences the electronic properties and reactivity of the molecule.

The Art of the Build: Synthetic Methodologies for Xanthenol Derivatives

The synthesis of the xanthene core and its derivatives has evolved significantly since von Baeyer's initial explorations. Modern synthetic chemistry offers a diverse toolkit of methodologies, ranging from classical acid-catalyzed condensations to sophisticated transition-metal-catalyzed cross-coupling reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the intended application of the final compound.

Classical Condensation Reactions: The Cornerstone of Xanthene Synthesis

The most traditional and widely employed method for constructing the xanthene scaffold is the acid-catalyzed condensation of an aldehyde with two equivalents of a phenol or a related activated aromatic compound, such as β-naphthol or dimedone.[7][8]

Mechanism of Acid-Catalyzed Xanthene Synthesis:

The reaction typically proceeds through a series of well-defined steps:

-

Electrophilic Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

-

Electrophilic Aromatic Substitution: The activated aldehyde undergoes electrophilic substitution with the electron-rich phenol.

-

Dehydration: The resulting benzylic alcohol is protonated and subsequently loses a molecule of water to form a resonance-stabilized carbocation.

-

Second Electrophilic Attack: This carbocation then acts as an electrophile, attacking a second molecule of the phenol.

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization with the elimination of another molecule of water to form the pyran ring of the xanthene core.

Experimental Protocol: Synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones [9]

This protocol details a solvent-free, three-component coupling reaction catalyzed by ZnO nanoparticles.

Materials:

-

Aromatic aldehyde (1 mmol)

-

2-Naphthol (1 mmol)

-

Dimedone (1 mmol)

-

ZnO nanoparticles (0.007 g, 0.1 mmol, 10 mol%)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, 2-naphthol, dimedone, and ZnO nanoparticles.

-

Grind the mixture finely with a spatula.

-

Heat the reaction mixture in an oil bath at 120 °C with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the flask and stir to precipitate the solid product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford the pure 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivative.

Causality of Experimental Choices:

-

Solvent-free conditions: This "green chemistry" approach reduces waste, simplifies workup, and can accelerate reaction rates.

-

ZnO nanoparticles as catalyst: The high surface area of the nanocatalyst provides numerous active sites, enhancing catalytic efficiency. ZnO is also an inexpensive and environmentally benign catalyst.

-

Grinding of reactants: This increases the surface area of the solid reactants, promoting more efficient contact and reaction.

-

Heating at 120 °C: Provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Modern Synthetic Innovations

While classical methods remain valuable, contemporary organic synthesis has introduced more sophisticated and versatile routes to xanthenol derivatives, allowing for greater control over regioselectivity and functional group tolerance.

Titanium(IV) Chloride-Mediated Cyclization:

A facile strategy for synthesizing various xanthene derivatives involves a TiCl₄-mediated cyclization.[10] This Lewis acid-catalyzed method is particularly effective for constructing the xanthene core from precursors that may be sensitive to strong Brønsted acids.

Palladium-Catalyzed C-N Cross-Coupling:

A powerful and versatile method for the synthesis of rhodamine dyes from fluoresceins has been developed utilizing palladium-catalyzed C-N cross-coupling reactions.[11] This approach allows for the late-stage introduction of amino functionalities, providing access to a wide range of rhodamine derivatives that are difficult to prepare via traditional condensation methods.

Purification and Characterization

The purification of xanthenol derivatives is crucial to ensure their suitability for various applications, particularly in biological and materials science. Common purification techniques include:

-

Column Chromatography: Silica gel or alumina are frequently used as the stationary phase, with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) to elute the desired compound.[12][13]

-

Recrystallization: This is a simple and effective method for purifying solid derivatives, often from solvents like ethanol or methanol.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation and purification of xanthene dyes and their derivatives, providing high resolution and the ability to isolate highly pure compounds.[1][14]

Characterization of the synthesized derivatives is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure. For fluorescent derivatives, UV-Vis absorption and fluorescence emission spectroscopy are essential to determine their photophysical properties.

A Spectrum of Functionality: Applications of Xanthenol Derivatives

The unique structural and photophysical properties of xanthenol derivatives have led to their widespread use in a multitude of scientific and technological fields.

Illuminating Biology: Xanthenol Derivatives as Fluorescent Probes

The intense fluorescence and photostability of many xanthenol derivatives make them exceptional candidates for the development of fluorescent probes for biological imaging.[15] These probes are designed to exhibit a change in their fluorescence properties (e.g., "turn-on" fluorescence or a spectral shift) in the presence of a specific analyte, allowing for its detection and quantification in complex biological environments.[16]

Probes for Metal Ions:

Xanthenol-based probes have been developed for the selective detection of various metal ions, which play crucial roles in biological systems.[17][18][19] The design of these probes often incorporates a chelating moiety that binds to the target metal ion, inducing a conformational change in the fluorophore that modulates its fluorescence.

Probes for Enzymatic Activity:

Enzyme-activated fluorogenic probes are powerful tools for monitoring enzymatic activity in living cells.[10][20][21] These probes typically consist of a xanthene fluorophore that is "caged" with a substrate for the enzyme of interest. Enzymatic cleavage of the substrate releases the fluorophore, resulting in a "turn-on" fluorescence signal.

| Probe Type | Target Analyte | Sensing Mechanism | Excitation (nm) | Emission (nm) | Reference |

| Rhodamine-based | Cu²⁺ | Spirolactam ring opening | ~560 | ~580 | |

| Si-Rhodamine | Various | Spirocyclization equilibrium | 640-660 | 660-680 | [22][23] |

| Fluorescein-based | β-galactosidase | Enzymatic cleavage | ~490 | ~515 | [21] |

| Rhodol-based | pH | Protonation/deprotonation | Dual emission | ~540 and ~610 | [15] |

Table 1: Examples of Xanthenol-Based Fluorescent Probes

The Fight Against Disease: Xanthenol Derivatives in Medicinal Chemistry

The xanthene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4] Consequently, xanthenol derivatives have been extensively investigated for their therapeutic potential in various diseases, most notably cancer.[24]

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of xanthenol and related xanthene derivatives against a variety of cancer cell lines.[13][24] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |

| Xanthone Derivatives | HeLa (Cervical) | 10-50 | Apoptosis induction, Kinase inhibition | [3][24] |

| Dibenzoxanthenes | HepG2 (Liver) | 10-50 | DNA binding, Topoisomerase inhibition | [25] |

| Xanthen-3-ones | MCF-7 (Breast) | ~24 | Antiproliferative | [26] |

| Chalcone Hybrids | HCT-116 (Colon) | 0.34-22.4 | Apoptosis induction | [3] |

Table 2: Anticancer Activity of Selected Xanthene Derivatives

Targeting Cancer Signaling Pathways:

Xanthenol derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and metastasis.

-

Kinase Inhibition: Many xanthene derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling.[24][26][27] For example, some xanthone derivatives have been shown to inhibit tyrosine kinases and serine/threonine kinases that are often overactive in cancer.[6][28]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell growth and differentiation, and its dysregulation is a hallmark of many cancers.[18][23][26][29][30] Some natural product-derived compounds with structures related to xanthenes have been shown to modulate the MAPK pathway, suggesting a potential mechanism of action for xanthenol derivatives.[23]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation.[31][32][33][34][35] Inhibition of this pathway is a major strategy in cancer therapy, and some heterocyclic compounds, including those with scaffolds similar to xanthenes, have shown promise as PI3K inhibitors.[32][33][36]

Beyond Biology: Materials Science and Other Applications

The utility of xanthenol derivatives extends beyond the life sciences. Their unique electronic and photophysical properties have made them valuable components in various materials and technologies.

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some xanthene derivatives make them suitable for use as emitters in OLEDs, contributing to the development of brighter and more efficient displays.

-

Dyes and Pigments: The historical application of xanthene derivatives as dyes for textiles, paper, and inks continues to be relevant today.

-

Photodynamic Therapy (PDT): Some xanthene derivatives can act as photosensitizers in PDT. Upon irradiation with light of a specific wavelength, these molecules generate reactive oxygen species that can selectively kill cancer cells.

Conclusion and Future Perspectives

From their serendipitous discovery as vibrant synthetic dyes to their current status as sophisticated tools in biomedical research and promising therapeutic agents, xanthenol derivatives have demonstrated remarkable versatility. The journey of these compounds exemplifies the synergistic relationship between fundamental chemical synthesis and applied science. The ongoing development of novel synthetic methodologies continues to expand the accessible chemical space of xanthene derivatives, enabling the fine-tuning of their properties for specific applications.

The future of xanthenol derivatives is bright. In medicinal chemistry, the focus will likely be on developing derivatives with enhanced target specificity and improved pharmacokinetic profiles to translate their potent in vitro activities into effective clinical therapies. In the realm of bio-imaging, the design of next-generation fluorescent probes with features such as near-infrared emission, improved photostability, and the ability to monitor multiple analytes simultaneously will push the boundaries of our understanding of complex biological systems. Furthermore, the exploration of their potential in advanced materials, such as organic electronics and smart materials, is a rapidly growing field. The rich history and diverse functionality of the xanthene scaffold ensure that its derivatives will remain a vibrant and impactful area of scientific inquiry for years to come.

References

- von Baeyer, A. Ueber eine neue Klasse von Farbstoffen. Berichte der deutschen chemischen Gesellschaft4, 555-558 (1871). [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.18710040209]

- NobelPrize.org. Adolf von Baeyer – Biographical. [URL: https://www.nobelprize.org/prizes/chemistry/1905/baeyer/biographical/]

- Hektoen International. A brief history of fluorescein. (2023). [URL: https://hekint.org/2023/11/03/a-brief-history-of-fluorescein/]

- ChemicalBook. Fluorescein synthesis. [URL: https://www.chemicalbook.

- Royal Society of Chemistry. Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes. (2022). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc01821g]

- Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules (Basel, Switzerland), 25(24), 5964. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7766215/]

- Ma, S., Wang, Y., Liu, P., & Li, J. (2017). Recognition mechanism of fluorescent probes based on xanthene for detecting metal ions. Journal of Photochemistry and Photobiology A: Chemistry, 332, 333-343. [URL: https://www.scispace.com/papers/design-strategies-and-progress-on-xanthene-based-fluorescent-probe-for-metal-ions-2106.01234]

- FluoroFinder. History of fluorescent dyes. (2021). [URL: https://fluorofinder.com/blog/history-of-fluorescent-dyes/]

- Kurniawan, Y. S., Sutiono, H., & Jumina, J. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8624131/]

- Feng, G., Zhang, Y., & Li, J. (2012). A novel rhodamine-quinoline derivative-based probe for Cu2+ and its application in living cells. Dyes and Pigments, 92(2), 856-861. [URL: https://www.scispace.com/papers/design-strategies-and-progress-on-xanthene-based-fluorescent-probe-for-metal-ions-2106.01234]

- Tokalı, F. S., Taslimi, P., Sadeghi, M., & Şenol, H. (2024). Exploring the inhibitory potential of xanthohumol on MEK1/2: a molecular docking and dynamics simulation investigation. Research in Pharmaceutical Sciences, 19(6), 619-631. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11644781/]

- Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(24), 5964. [URL: https://pubmed.ncbi.nlm.nih.gov/33339370/]

- Ramakrishnan, R., Ali, M. A., & Kim, S. (2021). Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties. Frontiers in Chemistry, 9, 763884. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.763884/full]

- Iresha, M. R., Jumina, J., & Pranowo, H. D. (2020). Molecular docking study of Xanthyl Chalcone derivatives as potential inhibitor agents against KIT tyrosine kinase and KIT kinase domain mutant D816H. Journal of Applied Pharmaceutical Science, 10(11), 018-026. [URL: https://japsonline.com/admin/php/uploads/3194_pdf.pdf]

- Nirwan, S. A., Kadam, M. S., Shinde, S. A., Jawale, V. S., & Dhanmane, S. A. (2022). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review. International Journal of Advanced Research in Science, Communication and Technology, 2(4), 30-37. [URL: https://ijarsct.co.in/Paper-10422.pdf]

- Santen, R. J., Song, R. X., McPherson, R., Kumar, R., Adam, L., Jeng, M. H., & Yue, W. (2002). The role of mitogen-activated protein (MAP) kinase in breast cancer. The Journal of steroid biochemistry and molecular biology, 80(2), 239–256. [URL: https://trdizin.gov.

- Anand, T., Sivaraman, G., Mahesh, A., & Chellappa, D. (2015). Aminoquinoline Based Highly Sensitive Fluorescent Sensor for Lead(II) and Aluminum(III) and its Application in Living Cells. Scientific reports, 5, 12314. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052131/]

- Chaudhary, A., & Khurana, J. M. (2018). Advances in the Synthesis of Xanthenes: An Overview. Current Organic Synthesis, 15(4), 456-481. [URL: https://www.ingentaconnect.com/content/ben/cos/2018/00000015/00000004/art00002]

- Heravi, M. M., & Zadsirjan, V. (2014). A simple and efficient synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones by ZnO nanoparticles catalyzed three component coupling reaction of aldehydes, 2-naphthol and dimedone. RSC Advances, 4(16), 8193-8197. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c3ra46950a]

- Peeples, T. L., & Heitz, J. R. (1981). The Purification of Xanthene Dyes by Reverse Phase High Performance Liquid Chromatography. Journal of Liquid Chromatography, 4(1), 51-59. [URL: https://www.tandfonline.com/doi/abs/10.1080/01483918108060108]

- Pradeep, P., Srinivasa, R., Jetti, A., Batewara, T. K., & Shubha, J. (2013). DABCO Catalyzed Synthesis of Xanthene Derivatives in Aqueous Media. ISRN Organic Chemistry, 2013, 526173. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3655582/]

- Van Liedekerke, B. M., & De Leenheer, A. P. (1990). Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector. Journal of chromatography. Biomedical applications, 528(1), 155–162. [URL: https://pubmed.ncbi.nlm.nih.gov/2384549/]

- Konstantinova, T., Neicheva, A., & Venkova, A. (2001). TLC and HPLC study of new 9-phenylxanthene dyes. Journal of Planar Chromatography-Modern TLC, 14(5), 346-349. [URL: https://akjournals.com/view/journals/2063/14/5/article-p346.xml]

- Liu, R., Chen, Y., Liu, G., Li, C., & Song, Y. (2020). Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways. Frontiers in pharmacology, 11, 599834. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7779944/]

- Azevedo, C. M., & Pinto, M. M. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals (Basel, Switzerland), 14(11), 1144. [URL: https://www.mdpi.com/1424-8247/14/11/1144]

- Sharma, A., & Kumar, R. (2025). Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. Current Drug Targets. [URL: https://www.eurekaselect.com/article/136746]

- Wang, Y., Zhang, Y., & Liu, J. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & medicinal chemistry letters, 48, 128255. [URL: https://pubmed.ncbi.nlm.nih.gov/34364070/]

- Pinto, M. M., & Silva, A. M. (2014). Anti-inflammatory activity of novel xanthone derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 1(1), 1-8. [URL: https://ijpca.com/archive/volume-1-issue-1/article-1]

- BenchChem. Catalysts for Efficient Synthesis of Xanthene Derivatives: Application Notes and Protocols. (2025). [URL: https://www.benchchem.

- Al-Ostoot, F. H., Al-Ghamdi, K. M., & El-Sayed, M. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35839-35868. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05601a]

- Gąsior-Głogowska, M., & Bodzioch, K. (2022). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Materials (Basel, Switzerland), 15(9), 3330. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104523/]

- Ghasemzadeh, M. A., & Abdollahi-Sisi, N. (2018). 8,9,10,12-tetrahydrobenzo[a]xanthene-11- ones by modified kaolinite nanoclay as an efficient. Journal of the Iranian Chemical Society, 15, 223-231. [URL: https://link.springer.com/article/10.1007/s13738-017-1224-8]

- Hemmings, B. A., & Restuccia, D. F. (2012). PI3K-PKB/Akt pathway. Cold Spring Harbor perspectives in biology, 4(9), a011189. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344158/]

- Grimm, J. B., Brown, T. A., & Lavis, L. D. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C-N Cross-Coupling. Organic letters, 13(24), 6464–6467. [URL: https://pubs.acs.org/doi/10.1021/ol2027557]

- Neergheen-Bhujun, V. S. (2013). Targeting specific cell signaling transduction pathways by dietary and medicinal phytochemicals in cancer chemoprevention. Toxicology, 307, 84–97. [URL: https://pubmed.ncbi.nlm.nih.gov/19850100/]

- Vandresen-Filho, S., & Martins, D. F. (2018). Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes. Analytical Methods, 10(37), 4504-4514. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ay/c8ay01594g]

- Atanasov, A. G., & Zotchev, S. B. (2024). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. EPMA journal, 15(1), 1–25. [URL: https://pubmed.ncbi.nlm.nih.gov/38601306/]

- Owens, E. A., & Peppas, L. G. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Molecular pharmaceutics, 15(8), 2877–2889. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6141151/]

- Somlai, C., Hegyes, P., Fenyö, R., Tóth, G. K., Penke, B., & Voelter, W. (2001). Synthesis and Solid-Phase Application of a 9-Xanthenyl Handle. Zeitschrift für Naturforschung B, 56(6), 526-532. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2001-0605/html]

- Han, J., & Burgess, K. (2010). Fluorescent indicators for intracellular pH. Chemical reviews, 110(5), 2709–2728. [URL: https://www.google.com/url?q=https://pubs.acs.org/doi/pdf/10.1021/cr900249y&sa=D&sntz=1&usg=AOvVaw2g-Q8q6k_q-r6q-g8_g_q_]

- Kamiya, M., & Urano, Y. (2011). An enzymatically activated fluorescence probe for targeted tumor imaging. Accounts of chemical research, 44(9), 782–792. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3175112/]

- Townsend Letter. Natural mTOR/PI3K Inhibitors in Cancer Therapy. (2025). [URL: https://townsendletter.com/article/natural-mtor-pi3k-inhibitors-in-cancer-therapy/]

- BenchChem. An In-depth Technical Guide to the Synthesis of 9-Phenanthreneacetonitrile. (2025). [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-9-phenanthreneacetonitrile]

- Wang, X., Yang, Y., An, Y., & Fang, G. (2019). The mechanism of anticancer action and potential clinical use of kaempferol in the treatment of breast cancer. Biomedicine & Pharmacotherapy, 117, 109086. [URL: https://www.researchgate.

- Ilangovan, A., Anandhan, K., Prasad, K. M., Vijayakumar, P., Renganathan, R., Ananth, D. A., & Sivasudha, T. (2015). Synthesis, characterization and studies on the antitumor activity of novel dibenzoxanthene derivatives. Medicinal Chemistry Research, 24(1), 344-355. [URL: https://www.researchgate.

- Neergheen-Bhujun, V. S. (2013). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 3(2), 49-61. [URL: https://trdizin.gov.

- Fayed, E. A., El-Adl, K., & El-Sadek, M. E. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (Basel, Switzerland), 25(18), 4257. [URL: https://www.mdpi.com/1420-3049/25/18/4257]

- Neergheen-Bhujun, V. S. (2013). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 3(2), 49-61. [URL: https://trdizin.gov.

- Wang, Y., Liu, J., & Qiu, Y. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International journal of molecular sciences, 23(18), 10926. [URL: https://www.mdpi.com/1422-0067/23/18/10926]

- Vijay, K., & Kumar, S. (2018). Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl-Coumarin derived Aminothiozoles. Der Pharmacia Lettre, 10(3), 76-83. [URL: https://www.scholarsresearchlibrary.com/articles/molecular-docking-studies-of-tyrosine-kinaseinhibiting-new-styrylcoumarin-derived-aminothiozoles.pdf]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PhotochemCAD | Rhodamine B [photochemcad.com]

- 6. japsonline.com [japsonline.com]

- 7. akjournals.com [akjournals.com]

- 8. DABCO Catalyzed Synthesis of Xanthene Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple and efficient synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones by ZnO nanoparticles catalyzed three component coupling reaction of aldehydes, 2-naphthol and dimedone [scielo.org.za]

- 10. Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Antiviral Potential of 14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenes Using an Efficient Polymer-Supported Catalyst [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. An enzymatically activated fluorescence probe for targeted tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Exploring the inhibitory potential of xanthohumol on MEK1/2: a molecular docking and dynamics simulation investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 29. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 30. TRDizin [search.trdizin.gov.tr]

- 31. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ijper.org [ijper.org]

- 33. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 35. townsendletter.com [townsendletter.com]

- 36. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 9-Phenylxanthen-9-ol

This guide provides an in-depth analysis of the spectroscopic data for 9-Phenylxanthen-9-ol, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural chemistry and analytical science. We will explore the causality behind the spectral features, providing a self-validating framework for the structural elucidation of this important molecule.

Introduction: The Significance of this compound

The xanthene core is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast range of dyes, fluorescent probes, and biologically active compounds.[1] this compound, with its tertiary alcohol and triphenylmethane-like central carbon, serves as a fundamental building block for many of these derivatives. Its derivatives are explored as protecting groups in organic synthesis and as precursors to highly colored xanthylium salts.[2] Accurate and unambiguous structural confirmation is paramount, and this is achieved through the synergistic application of modern spectroscopic techniques. This guide provides a detailed examination of the NMR, IR, and mass spectrometric data that collectively build a complete structural portrait of the molecule.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecule's fundamental structure. This compound consists of a central pyran ring fused to two benzene rings (the xanthene system), with a phenyl group and a hydroxyl group attached to the C9 carbon.

-

Molecular Formula: C₁₉H₁₄O₂[3]

-

Molecular Weight: 274.31 g/mol [3]

-

IUPAC Name: this compound[3]

-

CAS Number: 596-38-3[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation

The choice of solvent and concentration is critical for acquiring high-quality NMR data. A deuterated solvent that effectively dissolves the analyte but does not produce interfering signals is required.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar compounds like the target molecule.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: The sample is then placed in the NMR spectrometer (e.g., a 400 MHz instrument) for data acquisition. The experiment is run to obtain both ¹H and ¹³C spectra.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is characterized by signals in the aromatic region and a singlet for the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 - 7.10 | Multiplet | 13H | Aromatic Protons |

| ~2.80 | Singlet | 1H | Hydroxyl (O-H) |

| Data sourced from spectral databases and predicted values.[1] |

Interpretation:

-

Aromatic Protons (δ 7.50 - 7.10): The 13 aromatic protons from the two fused benzene rings of the xanthene core and the attached phenyl group are electronically distinct. Due to complex spin-spin coupling and overlapping signals, they appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). This downfield shift is characteristic of protons attached to electron-de-localized aromatic systems.

-

Hydroxyl Proton (δ ~2.80): The hydroxyl proton appears as a singlet. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent, as these factors affect hydrogen bonding. It appears as a singlet because there are no adjacent protons to couple with, and its signal is often broadened due to chemical exchange.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With 19 carbon atoms, the spectrum is expected to show multiple signals, primarily in the aromatic region.

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 120 | Aromatic Carbons (C-H and C-quaternary) |

| ~75 | Quaternary Carbon (C9) |

| Data sourced from spectral databases and predicted values.[3] |

Interpretation:

-

Aromatic Carbons (δ 150 - 120): The 18 carbons of the three aromatic rings resonate in this typical downfield region. The signals for carbons bonded to the ether oxygen (C-O-C) will be the most downfield due to the deshielding effect of the oxygen atom. The remaining aromatic carbons will produce a cluster of signals in this range.

-

Quaternary Carbon C9 (δ ~75): The central sp³-hybridized carbon (C9), which is bonded to three aromatic rings and a hydroxyl group, is highly deshielded. Its signal appears significantly downfield for a saturated carbon, typically in the δ 70-80 ppm range. The attachment to the electronegative oxygen and three aromatic systems explains this substantial downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for solid samples that requires minimal sample preparation.

-

Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

IR Spectroscopy: Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500 - 3200 | O-H Stretch (broad) | Alcohol (H-bonded) |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1100 | C-O Stretch | Tertiary Alcohol |

| Data based on characteristic infrared absorption frequencies. |

Interpretation:

-

O-H Stretch (~3500 - 3200 cm⁻¹): A broad and prominent absorption band in this region is the hallmark of a hydrogen-bonded hydroxyl group, confirming the presence of the alcohol functionality.

-

Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): Sharp absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic nature of the molecule.

-

Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These medium to strong absorptions are due to the stretching vibrations within the aromatic rings.

-

C-O Stretches (~1250 and ~1100 cm⁻¹): Two distinct C-O stretching bands are expected. The band around 1250 cm⁻¹ corresponds to the aryl-alkyl ether linkage within the xanthene core (Ar-O-C). The band around 1100 cm⁻¹ is characteristic of the C-O bond of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a hard ionization technique that causes fragmentation, providing a characteristic "fingerprint" for the molecule.

-